1-((1-cyclobutylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde
Description
1-((1-Cyclobutylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a carbaldehyde group at position 4 and a cyclobutyl-pyrrolidine methyl moiety at position 1. This compound is structurally distinct from other triazole-carbaldehydes due to its unique bicyclic substituent, which could enhance target binding specificity in biological systems .
Properties
IUPAC Name |
1-[(1-cyclobutylpyrrolidin-3-yl)methyl]triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O/c17-9-11-8-16(14-13-11)7-10-4-5-15(6-10)12-2-1-3-12/h8-10,12H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATGCYUUQRRAAKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCC(C2)CN3C=C(N=N3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-((1-cyclobutylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde (CAS Number: 2097978-30-6) is a novel compound that belongs to the class of 1,2,3-triazoles. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. The unique structural features of this compound, including the cyclobutyl group and the triazole moiety, contribute to its diverse biological properties.
The molecular formula of this compound is C₁₂H₁₈N₄O, with a molecular weight of 234.3 g/mol. It contains functional groups that are known to interact with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₈N₄O |
| Molecular Weight | 234.3 g/mol |
| CAS Number | 2097978-30-6 |
| Purity | Min. 95% |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The triazole ring is known for its ability to form hydrogen bonds and coordinate with metal ions, which may facilitate interactions with enzymes or receptors involved in various signaling pathways.
Research indicates that triazole-containing compounds often exhibit antimicrobial , anticancer , and anti-inflammatory properties by modulating enzyme activity or influencing cell signaling pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines. For instance:
- HCT116 (Colon Cancer) : IC50 = 0.43 µM
- MCF7 (Breast Cancer) : IC50 = 4.76 µM
- A549 (Lung Cancer) : IC50 = 7.13 µM
These results indicate that the compound exhibits potent anticancer activity, significantly more effective than traditional chemotherapeutics in some cases .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. In particular, it has been evaluated against several bacterial strains and fungi:
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Inhibitory |
| Escherichia coli | Moderate inhibitory |
| Candida albicans | Effective |
The mechanism behind its antimicrobial effects may involve disruption of microbial cell membranes or interference with metabolic pathways critical for microbial survival.
Case Studies
Case Study 1 : A study on the efficacy of triazole derivatives indicated that compounds similar to this compound showed enhanced apoptosis in cancer cells through increased levels of reactive oxygen species (ROS) and modulation of mitochondrial membrane potential .
Case Study 2 : In vivo studies demonstrated that triazole derivatives could inhibit tumor growth without significant toxicity to normal tissues. This was evidenced by reduced tumor volume in animal models treated with similar triazole compounds .
Comparison with Similar Compounds
Key Observations :
- The cyclobutyl-pyrrolidine group in the target compound introduces conformational rigidity compared to flexible alkyl or aromatic substituents (e.g., phenethyl or pyridyl) .
- Pyrazole analogs (e.g., 4a) exhibit a different heterocyclic core but share the carbaldehyde functionality, which is critical for antioxidant activity .
Spectroscopic and Physicochemical Properties
Infrared (IR) Spectroscopy
- C=O Stretch : The target compound’s carbaldehyde group is expected to show a C=O stretch near 1640–1670 cm⁻¹ , consistent with analogs like 4a (1647 cm⁻¹ for CHO) and 4e (1670 cm⁻¹) .
- C=N Stretch : Triazole C=N stretches typically occur near 1520–1560 cm⁻¹ , overlapping with pyrazole derivatives (e.g., 4a: 1557 cm⁻¹) .
Nuclear Magnetic Resonance (NMR)
- Aldehyde Proton : The aldehyde proton in the target compound is anticipated to resonate at δ 9.1–9.5 ppm (singlet), aligning with pyrazole-carbaldehydes (e.g., 4a: δ 9.1–9.32 ppm) .
- Cyclobutyl-Pyrrolidine Protons : Cyclobutyl protons are expected near δ 1.5–2.5 ppm , while pyrrolidine methylenes may appear at δ 2.5–3.5 ppm , distinct from aromatic substituents in phenethyl or benzoyl analogs .
Solubility and LogP
- The cyclobutyl-pyrrolidine group likely reduces water solubility compared to polar substituents (e.g., pyridyl or acetylpiperidine) but enhances lipid membrane penetration relative to purely aromatic analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
